Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran core with an ethyl ester group and a triethoxybenzamido substituent, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The introduction of the ethyl ester group and the triethoxybenzamido substituent can be achieved through esterification and amidation reactions, respectively. These reactions often require specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, catalysts, and solvents is crucial to ensure the sustainability and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: The compound’s potential therapeutic properties, such as anti-tumor and anti-viral activities, make it a subject of interest for drug development.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical structure
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another therapeutic agent for skin conditions.
Angelicin: Known for its anti-cancer properties.
Uniqueness
What sets Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The triethoxybenzamido substituent, in particular, may enhance its solubility, stability, and bioactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
ethyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-5-28-18-13-15(14-19(29-6-2)21(18)30-7-3)23(26)25-20-16-11-9-10-12-17(16)32-22(20)24(27)31-8-4/h9-14H,5-8H2,1-4H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFBTIGLYKIEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.